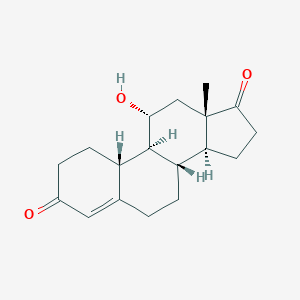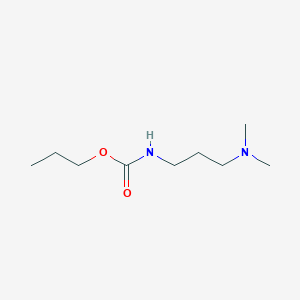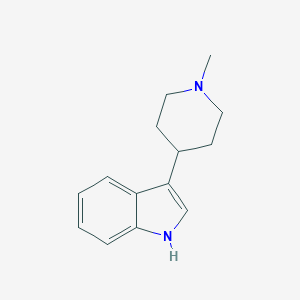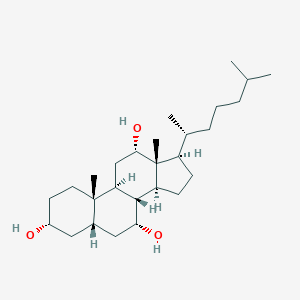
5beta-Cholestane-3alpha,7alpha,12alpha-triol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El trihidroxicolestano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo bioquímico para estudiar el metabolismo de los esteroides y las reacciones enzimáticas.
Biología: Se estudia por sus posibles beneficios para la salud, incluida su capacidad para reducir la inflamación y el estrés oxidativo en el cuerpo.
Medicina: La investigación sugiere que puede desempeñar un papel en la regulación de los niveles de azúcar en sangre y la mejora de la sensibilidad a la insulina.
Industria: Se utiliza en el desarrollo de ensayos bioquímicos y como compuesto de referencia en química analítica
Mecanismo De Acción
El trihidroxicolestano ejerce sus efectos a través de varios objetivos moleculares y vías. Se forma a partir del colesterol a través de reacciones enzimáticas en el hígado y otros órganos. El compuesto ha sido estudiado por sus posibles beneficios para la salud, incluida su capacidad para reducir la inflamación y el estrés oxidativo. También puede desempeñar un papel en la regulación de los niveles de azúcar en sangre y la mejora de la sensibilidad a la insulina .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trihydroxycoprostane interacts with various enzymes, proteins, and other biomolecules in the body. It is a substrate for the sterol 27-hydroxylase enzyme in the bile salt synthetic pathway . The interactions between Trihydroxycoprostane and these biomolecules are essential for the digestion and absorption of lipids in the body .
Cellular Effects
It is known that bile acids, including Trihydroxycoprostane, play a crucial role in the digestion and absorption of dietary fats . They aid in the emulsification of dietary fats, which is a critical step in the digestion process .
Molecular Mechanism
Trihydroxycoprostane exerts its effects at the molecular level through its interactions with the sterol 27-hydroxylase enzyme . This enzyme is involved in the bile salt synthetic pathway, and Trihydroxycoprostane serves as a substrate for this enzyme .
Temporal Effects in Laboratory Settings
It is known that bile acids, including Trihydroxycoprostane, are crucial for the digestion and absorption of dietary fats
Metabolic Pathways
Trihydroxycoprostane is involved in the bile salt synthetic pathway . It serves as a substrate for the sterol 27-hydroxylase enzyme in this pathway
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El trihidroxicolestano se puede sintetizar a partir del colesterol a través de una serie de reacciones enzimáticas. El proceso involucra la hidroxilación del colesterol en posiciones específicas para formar el triol. Las condiciones de reacción típicamente involucran el uso de enzimas específicas que catalizan las reacciones de hidroxilación bajo condiciones fisiológicas .
Métodos de Producción Industrial
La producción industrial de trihidroxicolestano no se practica ampliamente debido a su contenido relativamente bajo en fuentes naturales y la complejidad de su síntesis. La investigación continúa explorando métodos eficientes para su producción, centrándose en los recursos naturales y los procesos enzimáticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El trihidroxicolestano experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Esta reacción implica la conversión de grupos carbonilo de nuevo a grupos hidroxilo.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen nucleófilos como haluros o aminas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del trihidroxicolestano puede llevar a la formación de cetonas o aldehídos, mientras que la reducción puede regenerar los grupos hidroxilo .
Comparación Con Compuestos Similares
Compuestos Similares
- Colestano-3β,5α,6β-triol
- 5α-colestano-3β,5,6β-triol
Unicidad
El trihidroxicolestano es único debido a su patrón específico de hidroxilación, que lo distingue de otros colestanos. Esta estructura única contribuye a sus actividades biológicas específicas y sus posibles beneficios para la salud .
Propiedades
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-96-6 | |
| Record name | 5β-Cholestane-3α,7α,12α-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycoprostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?
A: this compound is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]
Q2: How is this compound metabolized in the liver?
A2: this compound can be metabolized via two pathways in the liver:
- Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of this compound within the mitochondria. [, , , , ]
- Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of this compound. [, , ]
Q3: How does biliary obstruction affect the metabolism of this compound?
A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in this compound metabolism:
- Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
- Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for this compound. []
Q4: What is the significance of 26-hydroxylation in this compound metabolism?
A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []
Q5: Are there differences in how this compound and cholesterol interact with CYP27A1?
A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []
Q6: What is cerebrotendinous xanthomatosis (CTX)?
A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including this compound, in various tissues. [, , ]
Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?
A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []
Q8: What are the key enzymes involved in the metabolism of this compound?
A8: The main enzymes are:
- CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of this compound. [, , , , ]
- CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of this compound. [, , ]
- This compound 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []
Q9: How are the activities of these enzymes affected by different physiological conditions?
A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for this compound. []
Q10: Where does this compound metabolism occur within the liver?
A10: The two main pathways are localized in different cellular compartments:
- Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
- Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]
Q11: What is the role of non-parenchymal liver cells in the metabolism of this compound?
A: While non-parenchymal cells can convert this compound to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []
Q12: What methods are used to study the metabolism and enzymatic reactions involving this compound?
A12: Several techniques are employed:
- Mass spectrometry: This method helps identify and quantify this compound and its metabolites in biological samples. [, ]
- Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
- High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of this compound. []
- Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
- Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including this compound. []
- Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



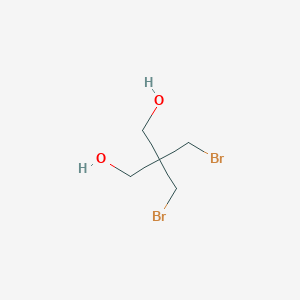


![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)


